

Hept-5-en-1-yne: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Hept-5-en-1-yne

Cat. No.: B15418405

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Abstract

Hept-5-en-1-yne, a versatile seven-carbon molecule featuring both a double and a triple bond, holds a significant place in the landscape of organic synthesis. This document provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While the initial discovery of this specific enyne is not prominently documented as a landmark event, its synthesis falls within the broader development of enyne chemistry, a critical area in the construction of complex organic molecules. This guide presents key physical and chemical properties, detailed experimental protocols for a plausible synthetic route, and visualizations of the underlying chemical logic.

Introduction and Historical Context

The development of synthetic routes to molecules containing both alkene and alkyne functionalities, known as enynes, was a pivotal advancement in organic chemistry. These structures serve as valuable building blocks, allowing for diverse and powerful transformations, including cycloadditions, metathesis reactions, and couplings, to construct complex molecular architectures found in natural products and pharmaceutical agents.

While the precise first synthesis of **Hept-5-en-1-yne** is not readily available in seminal, standalone publications, its preparation is a straightforward application of well-established synthetic methodologies that were developed throughout the 20th century. The ability to form

carbon-carbon bonds by coupling alkyl halides with acetylides, a cornerstone of alkyne chemistry, provides a logical pathway to this molecule. The historical context for the synthesis of **Hept-5-en-1-yne** is therefore embedded in the broader evolution of organometallic chemistry and the development of selective transformations.

Physicochemical Data

A summary of the key quantitative data for **Hept-5-en-1-yne** is presented in Table 1. This information is crucial for its identification, purification, and use in subsequent chemical reactions.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀	PubChem[1]
Molecular Weight	94.15 g/mol	PubChem[1]
CAS Number	127130-69-2	PubChem[1]
IUPAC Name	hept-5-en-1-yne	PubChem[1]
Canonical SMILES	<chem>CC=CCCC#C</chem>	PubChem[1]
InChI Key	OWWQSLQDQSMIDE-UHFFFAOYSA-N	PubChem[1]

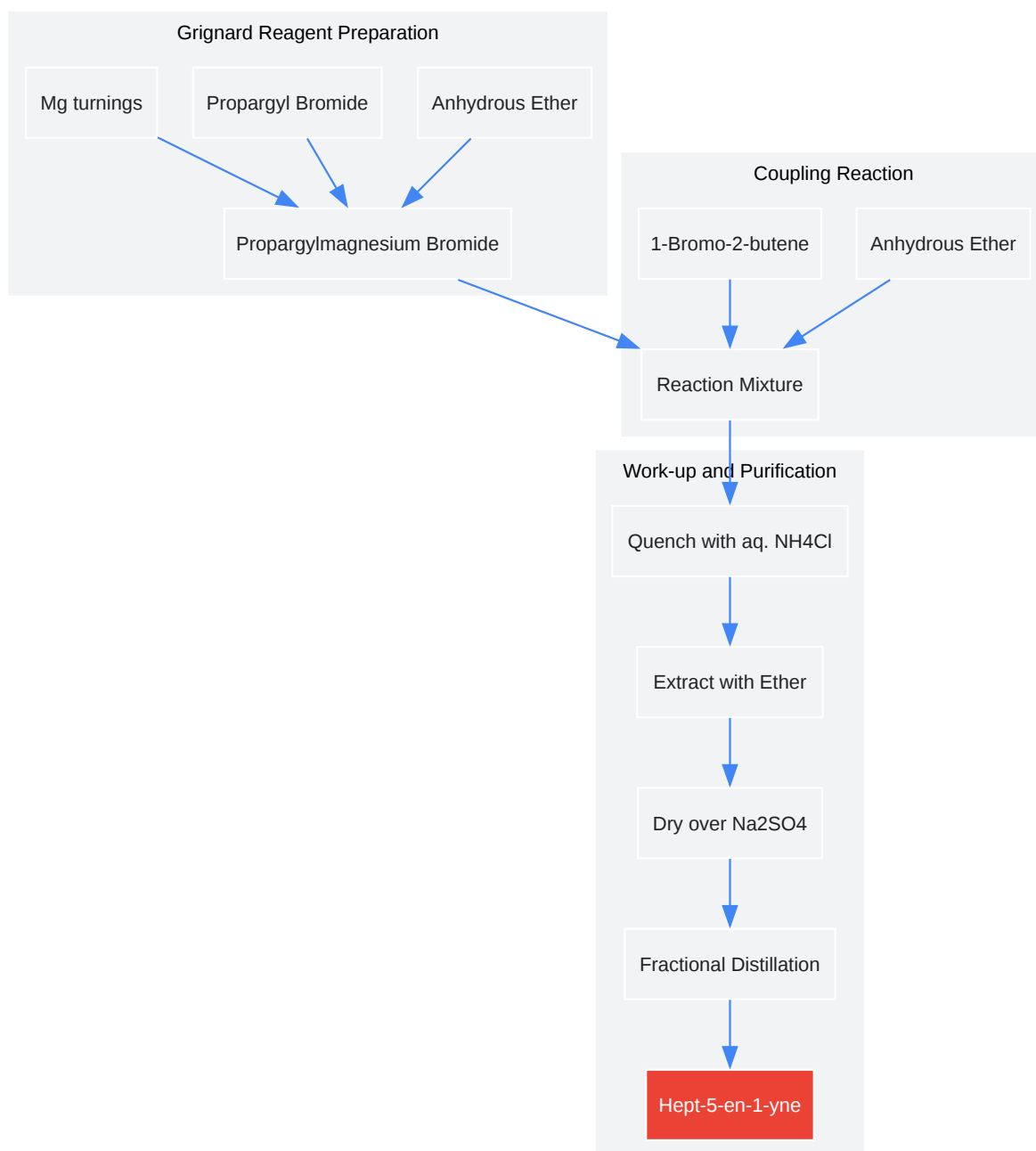
Synthesis and Experimental Protocols

The synthesis of **Hept-5-en-1-yne** can be achieved through the coupling of an appropriate alkenyl halide with a propargyl equivalent. A plausible and efficient method involves the reaction of a Grignard reagent derived from propargyl bromide with 1-bromo-2-butene.

Plausible Synthesis Pathway

A logical retrosynthetic analysis of **Hept-5-en-1-yne** suggests a disconnection at the C3-C4 bond, leading to a propargyl nucleophile and a butenyl electrophile.

Propargyl Grignard Reagent + 1-Bromo-2-butene $\xleftarrow{\text{C-C Disconnection}}$ Hept-5-en-1-yne



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References

- 1. Hept-5-en-1-yne | C₇H₁₀ | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
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